molecular formula C4H7F2N B13199427 2-(Difluoromethyl)cyclopropan-1-amine

2-(Difluoromethyl)cyclopropan-1-amine

Cat. No.: B13199427
M. Wt: 107.10 g/mol
InChI Key: GAIGMFMTIOWSIT-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C4H8F2N It is characterized by the presence of a cyclopropane ring substituted with a difluoromethyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)cyclopropan-1-amine typically involves the difluoromethylation of cyclopropanamine. One common method includes the reaction of cyclopropanamine with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to enhance the efficiency and selectivity of the reaction. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce various amine derivatives .

Scientific Research Applications

2-(Difluoromethyl)cyclopropan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)cyclopropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Difluoromethyl)cyclopropanamine: Similar in structure but with different substitution patterns.

    2-(Difluoromethyl)-2-methylcyclopropan-1-amine: Contains an additional methyl group on the cyclopropane ring.

Uniqueness

2-(Difluoromethyl)cyclopropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity compared to other similar compounds .

Properties

Molecular Formula

C4H7F2N

Molecular Weight

107.10 g/mol

IUPAC Name

2-(difluoromethyl)cyclopropan-1-amine

InChI

InChI=1S/C4H7F2N/c5-4(6)2-1-3(2)7/h2-4H,1,7H2

InChI Key

GAIGMFMTIOWSIT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C(F)F

Origin of Product

United States

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